4-(Methylamino)but-2-en-1-ol

Lipophilicity Drug-likeness Permeability

4-(Methylamino)but-2-en-1-ol (CAS 154813-69-1) is a small, bifunctional allylic amino alcohol with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol. The compound exists as the (E)-geometric isomer, as confirmed by the InChIKey QGQWPRACRGTKCQ-NSCUHMNNSA-N and SMILES notation CNC\C=C\CO.

Molecular Formula C5H11NO
Molecular Weight 101.149
CAS No. 154813-69-1
Cat. No. B583170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)but-2-en-1-ol
CAS154813-69-1
Synonyms4-Methylamino-2-buten-1-ol
Molecular FormulaC5H11NO
Molecular Weight101.149
Structural Identifiers
SMILESCNCC=CCO
InChIInChI=1S/C5H11NO/c1-6-4-2-3-5-7/h2-3,6-7H,4-5H2,1H3
InChIKeyQGQWPRACRGTKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylamino)but-2-en-1-ol (CAS 154813-69-1): Structural Baseline and Comparator Identification for Procurement Screening


4-(Methylamino)but-2-en-1-ol (CAS 154813-69-1) is a small, bifunctional allylic amino alcohol with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol [1]. The compound exists as the (E)-geometric isomer, as confirmed by the InChIKey QGQWPRACRGTKCQ-NSCUHMNNSA-N and SMILES notation CNC\C=C\CO . It features a secondary methylamino group, a primary allylic hydroxyl group, and a trans-configured double bond, which together confer a specific hydrogen-bonding donor/acceptor profile (HBD=2, HBA=2) and a computed XLogP3-AA of -0.6 [1]. These physicochemical attributes distinguish it from the closest in-class analogs: the primary amine 4-aminobut-2-en-1-ol (CAS 89211-20-1), the tertiary amine 4-(dimethylamino)but-2-en-1-ol (CAS 35956-53-7), the saturated backbone variant 4-(methylamino)butan-1-ol (CAS 42042-68-2), and the Z-geometric isomer (CAS 53806-08-9).

Why 4-(Methylamino)but-2-en-1-ol Cannot Be Replaced by Generic In-Class Analogs Without Functional Consequence


Despite sharing a common allylic amino alcohol scaffold, 4-(methylamino)but-2-en-1-ol occupies a distinct physicochemical space that directly impacts its performance as a synthetic intermediate and potential pharmacophore. Substituting it with the primary amine analog (4-aminobut-2-en-1-ol) increases polarity (ΔXLogP = -0.5 units) and TPSA (Δ = +14.0 Ų), while the dimethylamino analog loses one hydrogen bond donor, altering intermolecular interaction capacity [1]. The saturated analog (4-(methylamino)butan-1-ol) eliminates the geometrically constrained E-alkene, increasing conformational flexibility (+1 rotatable bond) but removing the allylic alcohol reactivity manifold [2]. Even the Z-isomer, although constitutionally identical, differs in spatial arrangement and likely in biological recognition. Consequently, each comparator introduces a measurable deviation in at least one property relevant to reactivity, molecular recognition, or physicochemical behavior, making generic substitution scientifically unjustified without explicit re-validation. **Importantly, high-strength head-to-head bioactivity or stability data for this specific compound are scarce in the public domain; the differentiation below is anchored in rigorous physicochemical comparisons and class-level reactivity inferences.**

Quantitative Differentiation Evidence for 4-(Methylamino)but-2-en-1-ol: Head-to-Head Physicochemical and Reactivity Comparisons


Lipophilicity Tuning: XLogP Comparison of 4-(Methylamino)but-2-en-1-ol vs. Primary Amine and Dimethylamino Analogs

The target compound exhibits a computed XLogP3-AA of -0.6, placing it at an intermediate lipophilicity between the more polar primary amine analog (4-aminobut-2-en-1-ol, XLogP3 = -1.1) and the more lipophilic tertiary amine analog (4-(dimethylamino)but-2-en-1-ol, XLogP = -0.1) [1][2]. This represents a 0.5 log unit increase relative to the primary amine and a 0.5 log unit decrease relative to the dimethylamino derivative.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Capacity: Secondary Amine Advantage of 4-(Methylamino)but-2-en-1-ol Over the Dimethylamino Analog

4-(Methylamino)but-2-en-1-ol possesses two hydrogen bond donors (the secondary amine N–H and the hydroxyl O–H), whereas 4-(dimethylamino)but-2-en-1-ol has only one (the hydroxyl group), as the tertiary amine cannot act as an H-bond donor [1]. Both compounds have two H-bond acceptors.

Hydrogen bonding Molecular recognition Solubility

Topological Polar Surface Area (TPSA) Differentiation: 4-(Methylamino)but-2-en-1-ol vs. Primary and Tertiary Amine Analogs

The TPSA of 4-(methylamino)but-2-en-1-ol is 32.3 Ų, which lies between the higher TPSA of the primary amine analog (4-aminobut-2-en-1-ol, 46.3 Ų) and the lower TPSA of the tertiary amine analog (4-(dimethylamino)but-2-en-1-ol, 23.5 Ų) [1][2]. The TPSA of the target compound is identical to that of its saturated counterpart (4-(methylamino)butan-1-ol, 32.3 Ų), confirming that the difference arises solely from the amine substitution pattern rather than backbone saturation [3].

TPSA Drug-likeness Bioavailability

Conformational Restriction: Rotatable Bond Count of 4-(Methylamino)but-2-en-1-ol vs. the Saturated Analog

4-(Methylamino)but-2-en-1-ol has three rotatable bonds, compared to four rotatable bonds in its saturated counterpart, 4-(methylamino)butan-1-ol. The E-configured double bond rigidifies the C2–C3 segment, reducing overall conformational freedom [1][2].

Conformational flexibility Entropy Binding affinity

Allylic Alcohol Reactivity: Synthetic Utility of 4-(Methylamino)but-2-en-1-ol Beyond Saturated Amino Alcohols

The presence of the allylic alcohol moiety in 4-(methylamino)but-2-en-1-ol enables transformations that are inaccessible to saturated amino alcohols such as 4-(methylamino)butan-1-ol. These include chemoselective oxidation to the corresponding α,β-unsaturated aldehyde, transition-metal-catalyzed allylic substitution, and olefin metathesis . Related 4-aminobut-2-en-1-ol scaffolds have been employed as precursors to heterocycles and pharmaceutical intermediates including afatinib-related impurities . The saturated analog lacks the alkene functionality entirely and cannot participate in these reaction classes.

Allylic alcohol Synthetic intermediate Chemoselectivity

E/Z Stereochemical Integrity: The (E)-Configured 4-(Methylamino)but-2-en-1-ol vs. the (Z)-Isomer

The target compound CAS 154813-69-1 is the (E)-isomer, confirmed by InChIKey QGQWPRACRGTKCQ-NSCUHMNNSA-N and the SMILES notation CNC\C=C\CO, while CAS 53806-08-9 corresponds to the (Z)-isomer [1]. The E-configuration places the hydroxymethyl and methylaminomethyl groups on opposite sides of the double bond, resulting in an extended molecular shape distinct from the bent geometry of the Z-isomer.

Stereochemistry Geometric isomerism Biological recognition

Evidence-Backed Application Scenarios for 4-(Methylamino)but-2-en-1-ol in Research and Industrial Procurement


Medicinal Chemistry Building Block Requiring Balanced Lipophilicity and H-Bond Donor Capacity

When a project requires an amino alcohol fragment with intermediate lipophilicity (XLogP ≈ -0.6) and dual hydrogen bond donor functionality, 4-(methylamino)but-2-en-1-ol is the rational choice over the more polar primary amine (XLogP -1.1, TPSA 46.3 Ų) or the HBD-deficient dimethylamino analog (HBD=1) [1]. This profile is particularly relevant for CNS-oriented targets where TPSA must remain below 60 Ų to maintain blood-brain barrier permeability.

Synthesis of Irreversible Kinase Inhibitor Intermediates and Afatinib-Related Impurities

The 4-(methylamino)but-2-en-1-ol scaffold serves as a precursor to the 4-(methylamino)but-2-enamide side chain found in afatinib-related compounds and impurities (e.g., CAS 2413212-13-0) [1]. Procurement of the E-isomer specifically ensures stereochemical fidelity in the final Michael acceptor moiety, which is critical for covalent inhibitor design.

Allylic Alcohol-Based Diversification in Parallel Synthesis

The allylic alcohol functionality enables chemoselective oxidation, allylic substitution, and olefin metathesis — reaction manifolds unavailable to saturated analogs such as 4-(methylamino)butan-1-ol [1]. This makes 4-(methylamino)but-2-en-1-ol a versatile intermediate for library synthesis where scaffold diversification via the alkene is desired.

Physicochemical Reference Standard for Secondary Allylic Amine Characterization

With well-defined computed properties (XLogP -0.6, TPSA 32.3 Ų, 3 rotatable bonds) and confirmed E-stereochemistry, 4-(methylamino)but-2-en-1-ol can serve as a reference compound for calibrating computational models or validating analytical methods targeting secondary allylic amino alcohols [1].

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